molecular formula C11H15Cl2N3O B1442560 {[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride CAS No. 1185300-56-4

{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride

Cat. No.: B1442560
CAS No.: 1185300-56-4
M. Wt: 276.16 g/mol
InChI Key: UPQAPXKLNLBCEO-UHFFFAOYSA-N
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Description

{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a methoxyphenyl group and a methylamine moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution, where a methoxybenzene derivative reacts with the pyrazole ring.

    Introduction of the Methylamine Moiety: The final step involves the alkylation of the pyrazole derivative with a methylamine source, followed by the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which {[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Similar in structure due to the methoxyphenyl group.

    4-Methoxyphenylboronic acid: Another compound with a methoxyphenyl group but differing in the position of the methoxy group.

    3-Cyanophenylboronic acid: Contains a cyano group instead of a methoxy group, offering different chemical properties.

Uniqueness

{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c1-15-10-4-2-8(3-5-10)11-9(6-12)7-13-14-11;;/h2-5,7H,6,12H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQAPXKLNLBCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride
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{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride
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{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride

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